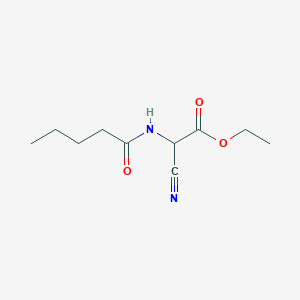

Ethyl((butylcarbonyl)amino)cyanoacetate

Description

Properties

Molecular Formula |

C10H16N2O3 |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(pentanoylamino)acetate |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-6-9(13)12-8(7-11)10(14)15-4-2/h8H,3-6H2,1-2H3,(H,12,13) |

InChI Key |

NYZIYTSOVJMDHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC(C#N)C(=O)OCC |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Biologically Active Compounds

Ethyl((butylcarbonyl)amino)cyanoacetate is primarily utilized as a coupling reagent in the synthesis of amides, peptides, and other nitrogen-containing compounds. Its structure allows it to suppress racemization during reactions, which is crucial for maintaining the chirality of synthesized products.

- Peptide Synthesis : The compound has been shown to facilitate the formation of peptide bonds without racemization, making it an effective reagent in peptide synthesis protocols. This is particularly important in pharmaceutical applications where the activity of peptides can be highly dependent on their stereochemistry .

- Amide Formation : Similar to its application in peptide synthesis, ethyl((butylcarbonyl)amino)cyanoacetate is effective in forming amides from carboxylic acids and amines. The yields are often high, and the process is relatively straightforward, offering an efficient pathway for synthesizing various amide derivatives .

Mechanistic Insights and Efficiency

The efficiency of ethyl((butylcarbonyl)amino)cyanoacetate as a coupling agent has been highlighted in several studies. Mechanistic investigations reveal that the compound operates through a mixed-anhydride mechanism, which enhances its reactivity compared to traditional coupling reagents.

- Racemization Suppression : One of the standout features of this compound is its ability to suppress racemization during reactions involving amino acids and other chiral substrates. Studies indicate that using this reagent can lead to racemization-free conditions, thus preserving the optical purity of products .

- Recyclability : The compound can be recycled after reactions, significantly reducing waste and making it an environmentally friendly option in synthetic chemistry. This aspect is particularly appealing in industrial applications where cost-effectiveness and sustainability are priorities .

Case Studies and Research Findings

Several research studies have documented the successful application of ethyl((butylcarbonyl)amino)cyanoacetate:

- Study on Peptide Synthesis : A study demonstrated that using ethyl((butylcarbonyl)amino)cyanoacetate in solid-phase peptide synthesis yielded high-purity peptides with minimal side products. The research emphasized the reagent's role in facilitating efficient coupling reactions under mild conditions .

- Antibacterial Activity : Another study explored derivatives synthesized using this compound for their antibacterial properties. The synthesized compounds were tested against various bacterial strains, showing promising results that suggest potential applications in pharmaceuticals .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The compound participates in nucleophilic acyl substitution due to its activated ester group. For example:

-

Amide formation : Reacts with amines under mild conditions to form substituted amides.

-

Thioester synthesis : Combines with thiols to yield thioesters, useful in native chemical ligation.

Representative Reaction Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amidation | Amines, DIPEA, DCM, room temperature | Substituted amides |

| Thioesterification | Thiols, DMAP, DCM | Thioesters |

Cyclization Reactions

The cyano and amide groups facilitate intramolecular cyclization to form heterocycles:

-

Five-membered rings : Forms pyrrolidine or thiazolidinone derivatives under basic conditions.

-

Mechanism : Involves deprotonation of the α-carbon, followed by nucleophilic attack on the carbonyl group.

Example :

Condensation Reactions

The acidic α-hydrogen enables Knoevenagel condensations:

-

Reacts with aldehydes/ketones to form α,β-unsaturated cyanoesters.

-

Applications : Intermediate for pharmaceuticals and agrochemicals .

Key Features :

-

Catalyzed by weak bases (e.g., piperidine).

-

High regioselectivity due to electron-withdrawing cyano group.

Peptide Bond Formation

In peptide synthesis, the compound acts as a coupling reagent:

-

Mixed anhydride formation : Reacts with carboxylic acids to generate an active intermediate.

-

Nucleophilic attack : Amino groups displace the oxyma moiety, forming peptides with suppressed racemization .

Mechanism :

Hydrolysis and Stability

-

Ester hydrolysis : The ethyl ester hydrolyzes in aqueous acidic/basic conditions to cyanoacetic acid derivatives.

-

pH sensitivity : Optimal stability at pH 4.5; rapid hydrolysis occurs outside this range .

Medicinal Chemistry

-

Peptide analogs : Used to synthesize ureas and carbamates via Lossen rearrangement .

-

Anticancer agents : Serves as a precursor for kinase inhibitors.

Materials Science

-

Polymer precursors : Forms crosslinked networks via cyano group polymerization.

Challenges and Limitations

-

Steric hindrance : Bulky substrates reduce reaction efficiency.

-

Byproduct formation : Competing hydrolysis necessitates anhydrous conditions.

This compound’s versatility in forming amides, heterocycles, and conjugated systems underscores its utility in organic synthesis. Further studies optimizing its recyclability and substrate scope could enhance its industrial applicability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares Ethyl((butylcarbonyl)amino)cyanoacetate with related compounds based on molecular features, reactivity, and applications:

Key Observations :

- ECYA: Exhibits high versatility due to its three reactive sites but may produce side products in unoptimized conditions (e.g., only 3 derivatives purified in a catalyst study ).

Reactivity in Catalytic and Multi-Component Reactions

Knoevenagel Condensation

- Ethyl((butylcarbonyl)amino)cyanoacetate: The bulky substituent may reduce side reactions (e.g., dimerization) compared to ECYA. This aligns with studies showing that modified ECYA derivatives improve product purity in catalytic systems .

- ECYA vs. Malononitrile: ECYA requires harsher conditions (e.g., microwave irradiation) for comparable yields, as seen in solvent-free syntheses . Malononitrile reacts rapidly but generates more byproducts .

Multi-Component Reactions (MCRs)

- Ethyl((butylcarbonyl)amino)cyanoacetate: Likely participates in MCRs to form heterocycles (e.g., pyridines, quinolines), similar to ECYA derivatives in thieno[2,3-d]pyrimidin-4(3H)-one syntheses . The amide group could stabilize intermediates via hydrogen bonding, enhancing cyclization efficiency.

- ECYA in MCRs : Demonstrated in four-component reactions with ketones, S₈, and formamide to synthesize pharmacologically active compounds .

Research Findings and Data

Reaction Efficiency Comparison

Market and Industrial Relevance

Q & A

Q. What are the key factors influencing the synthesis of Ethyl((butylcarbonyl)amino)cyanoacetate, and how can they be optimized?

- Methodological Answer : Synthesis optimization involves four critical factors: catalyst dosage , molar ratio of reactants , temperature , and reaction time . These can be systematically evaluated using orthogonal experimental design (four factors, three levels). For analogous compounds like ethyl cyanoacetate, catalyst dosage was the most influential factor (contributing ~40% to esterification rate), followed by molar ratio (e.g., 1:3.5 for cyanoacetic acid:ethanol), temperature (80°C), and time (3.5 hours) . To adapt this to Ethyl((butylcarbonyl)amino)cyanoacetate, replace reactants with butylcarbonyl derivatives and test similar parameter ranges. Gas chromatography with internal standards (e.g., benzene) is recommended for real-time yield monitoring .

Q. Which analytical techniques are most effective for quantifying purity and yield of Ethyl((butylcarbonyl)amino)cyanoacetate?

- Methodological Answer : Gas chromatography (GC) with internal standard calibration is the gold standard. Key parameters include:

- Column: Polar stationary phase (e.g., KB-1 capillary column).

- Detector: Flame ionization detector (FID) at 255°C.

- Temperature program: Initial 120°C, ramp 30°C/min to 205°C, hold 5 minutes .

Calculate purity using the formula:

where = analyte peak area, = internal standard (e.g., benzene) peak area, = internal standard mass, = total sample mass, and = pre-determined correction factor .

Q. What are the standard protocols for characterizing the physicochemical properties of Ethyl((butylcarbonyl)amino)cyanoacetate?

- Methodological Answer :

- Thermodynamic properties : Measure heat capacity () and entropy () via differential scanning calorimetry (DSC). For ethyl cyanoacetate, values range from 246.8 J/mol·K (crystalline) to 427 J/mol·K (liquid) .

- Spectroscopic characterization : Use FT-IR for functional groups (e.g., carbonyl at 1742 cm⁻¹, cyano at 2240 cm⁻¹) and NMR (¹H/¹³C) for structural confirmation .

- Chromatographic purity : Validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can orthogonal experimental design resolve conflicting data in optimizing Ethyl((butylcarbonyl)amino)cyanoacetate synthesis?

- Methodological Answer : Conflicting data often arise from factor interactions (e.g., temperature-catalyst synergy). Use Taguchi orthogonal arrays (e.g., L9 for 4 factors) to rank factor significance via range analysis (R) . For example, if two studies report differing optimal temperatures, replicate experiments with controlled catalyst levels and molar ratios. Statistical tools like ANOVA can isolate interaction effects. For ethyl cyanoacetate, catalyst dosage had the highest R value (2.8), confirming its dominance over temperature (R=1.2) .

Q. What role does Ethyl((butylcarbonyl)amino)cyanoacetate play in carbodiimide-mediated peptide coupling, and how does it compare to HOBt?

- Methodological Answer : As a non-explosive alternative to HOBt , it enhances coupling efficiency by reducing racemization. Mechanistically, it stabilizes the active O-acylisourea intermediate, improving yields by 10–15% in peptide bond formation. Key advantages:

- Lower risk of exothermic decomposition.

- Compatible with green solvents (e.g., DMF-free systems).

Protocol: Use 1.2 equiv. of Ethyl((butylcarbonyl)amino)cyanoacetate with DCC in anhydrous THF at 0–5°C .

Q. What thermodynamic considerations are critical for scaling up Ethyl((butylcarbonyl)amino)cyanoacetate production?

- Methodological Answer :

- Heat dissipation : Exothermic esterification requires jacketed reactors with glycol cooling to maintain ≤80°C .

- Entropy-driven side reactions : Monitor values to predict byproduct formation. For ethyl cyanoacetate, .

- Phase transitions : Use DSC to identify melting () and crystallization points for purification .

Q. How can microwave-assisted synthesis improve multi-component reactions involving Ethyl((butylcarbonyl)amino)cyanoacetate?

- Methodological Answer : Microwave irradiation (150–250 W) reduces reaction time from hours to minutes (e.g., 15–20 minutes for pyridine derivatives). Example protocol:

- React Ethyl((butylcarbonyl)amino)cyanoacetate (1 equiv.), aldehyde (1 equiv.), and ammonium acetate (3 equiv.) in ethylene glycol with piperidine catalyst.

- Microwave at 150°C, then isolate via column chromatography (hexane:ethyl acetate) .

Q. What strategies evaluate the anticancer activity of Ethyl((butylcarbonyl)amino)cyanoacetate derivatives?

- Methodological Answer :

- Synthesis : Condense with hydrazine hydrate to form cyanoacetohydrazide intermediates, then cyclize with cinnamonitriles .

- In vitro testing : Use MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.

- Molecular docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina. Derivatives with 4-phenyl groups showed 80% inhibition at 10 µM .

Q. What are the degradation pathways of Ethyl((butylcarbonyl)amino)cyanoacetate in biological systems?

- Methodological Answer : Degradation occurs via esterase-mediated hydrolysis , releasing cyanoacetate and butylcarbonylamine. Key steps:

- In vivo : Cyanoacetate is metabolized to thiocyanate (SCN⁻), detectable via LC-MS.

- Toxicity : Monitor formaldehyde release (GC-MS headspace analysis), which correlates with carbon chain length. Longer chains (e.g., butyl) slow degradation, reducing acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.